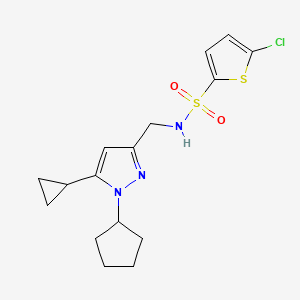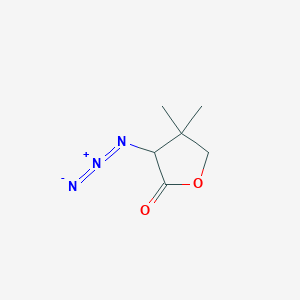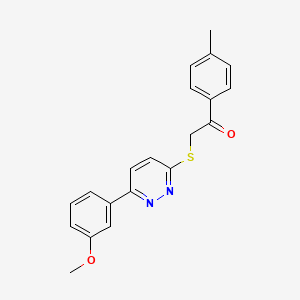
2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Synthesis of Conducting Polymers
A study by Pandule et al. (2014) explored the synthesis of conducting polymers based on derivatives similar to 2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone. These polymers showed potential in electronic applications due to their electrical conductivity and thermal stability, indicating a possible role for the compound in electronic materials development (Pandule et al., 2014).
Vasorelaxant and Antiplatelet Agents
Research by Costas et al. (2010) included the synthesis of new pyridazinone derivatives, closely related to the compound , for potential use as vasorelaxant and antiplatelet agents. This suggests potential therapeutic applications in cardiovascular diseases (Costas et al., 2010).
Solubility and Thermodynamics Studies
Shakeel et al. (2017) conducted a study focusing on the solubility and thermodynamic behavior of pyridazinone derivatives. Understanding the solubility properties of such compounds is crucial for their formulation in pharmaceutical applications, particularly for cardiovascular drugs (Shakeel et al., 2017).
Synthesis of Derivatives for Anti-inflammatory and Analgesic Agents
Sharma and Bansal (2016) synthesized new derivatives of pyridazin-3(2H)-one, which include structures similar to the compound , for potential use as anti-inflammatory and analgesic agents. This research highlights the compound's potential in the development of new medications for pain and inflammation (Sharma & Bansal, 2016).
Antinociceptive Activity Studies
Dogruer et al. (2000) investigated the antinociceptive (pain-relieving) activity of pyridazinone derivatives, similar to the compound . This study provides insights into the compound's potential application in pain management (Dogruer et al., 2000).
Anti-tubercular Agents
Maurya et al. (2013) synthesized various pyridazinone derivatives to evaluate their anti-tubercular activity. This suggests the compound's potential role in developing new treatments for tuberculosis (Maurya et al., 2013).
Delivery System for Antitumor Agents
Jin et al. (2015) developed an injectable formulation with block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives. This indicates the potential use of the compound in creating more effective delivery systems for cancer treatment (Jin et al., 2015).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Zukünftige Richtungen
This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
Eigenschaften
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-6-8-15(9-7-14)19(23)13-25-20-11-10-18(21-22-20)16-4-3-5-17(12-16)24-2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFPXPWTRLNKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

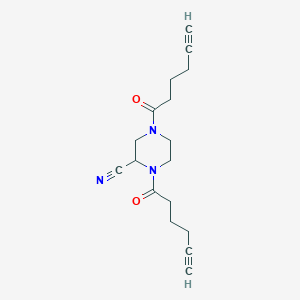
![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)
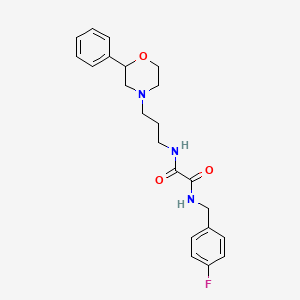
methanone](/img/structure/B2998640.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2998642.png)
![(1S,5R)-3-azoniabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2998643.png)
![N-[(3-Methyl-4-oxoquinazolin-2-yl)methyl]prop-2-enamide](/img/structure/B2998644.png)
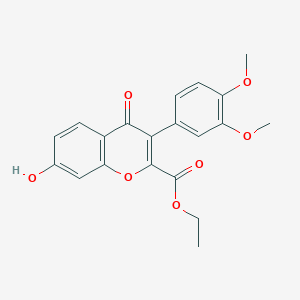
![N-{[2-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B2998647.png)
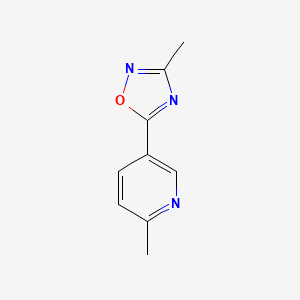
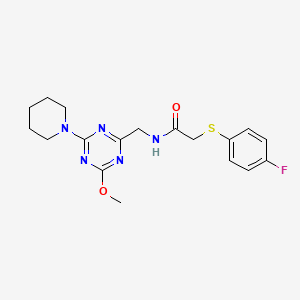
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998655.png)
